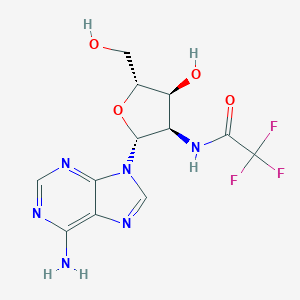

2'-TFA-NH-dA

Description

Significance of Nucleoside Modifications in Understanding Nucleic Acid Biology

Nucleoside modifications are critical for the diverse functions of nucleic acids beyond their role as carriers of genetic information. Naturally occurring modifications in RNA, particularly in tRNA, rRNA, and mRNA, influence structure, stability, localization, splicing, and translation efficiency biosyn.comnih.gov. For instance, methylation and deamination are common post-transcriptional modifications that affect base stacking and RNA structure . Modified nucleosides in tRNA anticodon loops can modulate protein translation rates by influencing codon-anticodon interactions nih.gov. Understanding these natural modifications provides insights into the complex regulatory mechanisms within cells biosyn.com.

Beyond their natural roles, the study of modified nucleosides is significant for understanding enzyme interactions with nucleic acids, exploring alternative base pairing and stacking interactions, and investigating the impact of structural changes on nucleic acid properties biosyn.comnih.govmdpi.com. Synthetic nucleoside analogues are widely used in chemical biology to probe nucleic acid function and fate .

Overview of Analogues of 2'-Deoxyadenosine (B1664071) in Research Contexts

2'-Deoxyadenosine (dA) is one of the four standard deoxyribonucleosides that make up DNA wikipedia.org. Analogues of 2'-deoxyadenosine have been synthesized and studied extensively in research contexts for their potential to alter DNA structure, stability, and interactions with proteins and enzymes glenresearch.comresearchgate.netnih.govnih.gov. Modifications at various positions of the deoxyadenosine (B7792050) structure can lead to compounds with altered biochemical properties and biological activities.

Research into dA analogues includes modifications to the purine (B94841) base or the deoxyribose sugar. For example, modifications at the 2-position of the adenine (B156593) base, such as halogenation (e.g., 2-chloro-2'-deoxyadenosine, 2-fluoro-2'-deoxyadenosine, 2-bromo-2'-deoxyadenosine), have shown significant effects on toxicity in cell lines and interactions with enzymes like deoxycytidine kinase nih.govaacrjournals.org. Other modifications, such as those at the 5'-hydroxyl group, have been explored for developing antiviral agents nih.gov. The synthesis of various dA analogues, including those with modifications at the 7-deaza position or N6-methyl group, facilitates physical studies related to enzyme-DNA interactions and DNA structure glenresearch.com.

Research Trajectory of 2'-TFA-NH-dA in Chemical Biology

This compound, or 2'-deoxy-2'-[(trifluoroacetyl)amino]adenosine, represents a synthetically modified nucleoside. The presence of a trifluoroacetylamino group at the 2' position of the deoxyribose sugar distinguishes it from natural 2'-deoxyadenosine. The trifluoroacetyl (TFA) group is a common protecting group in organic synthesis, particularly in peptide and oligonucleotide synthesis glenresearch.comatdbio.commasterorganicchemistry.com. Its use in modified nucleosides often relates to synthetic strategies or the introduction of a chemical handle for further modifications or studies.

While extensive detailed research findings specifically focused solely on the biological or biochemical properties of this compound itself are not prominently available in the provided search results, its structure suggests a role primarily as a synthetic intermediate or a building block in chemical biology research. The trifluoroacetyl group can be selectively removed under specific conditions, potentially unmasking a reactive amino group at the 2' position glenresearch.comatdbio.com. This exposed amino group could then be utilized for conjugating various molecules, such as fluorescent dyes, labels, or other functional moieties, to oligonucleotides or nucleic acid constructs. This approach is common in creating modified nucleic acids for studying biological processes, developing diagnostic tools, or synthesizing novel materials mdpi.comatdbio.com.

The research trajectory for a compound like this compound within chemical biology would likely involve its synthesis, incorporation into oligonucleotides using techniques like solid-phase synthesis, and subsequent deprotection and functionalization atdbio.comacs.orgglenresearch.com. Studies would then focus on the properties of the resulting modified oligonucleotide, such as its stability, hybridization behavior, and interactions with enzymes or cellular components, as dictated by the introduced modification at the 2' position. The trifluoroacetyl group itself might also influence the properties of the nucleoside or oligonucleotide before deprotection, potentially affecting solubility or recognition by enzymes glenresearch.com.

The PubChem entry for this compound (CID 10937333) provides basic chemical information, including its molecular formula (C12H13F3N6O4) and molecular weight (362.26 g/mol ) nih.govchem960.com. Another PubChem entry exists for Uridine (B1682114), 2'-deoxy-2'-[(trifluoroacetyl)amino]- (CID 14990144), indicating that similar 2'-trifluoroacetylamino modifications have been applied to other nucleobases like uridine nih.gov. This suggests a broader interest in the 2'-trifluoroacetylamino modification as a synthetic handle in nucleoside chemistry.

Given the available information, the primary research trajectory for this compound appears to be centered on its utility as a versatile building block for the synthesis of 2'-modified deoxyadenosine derivatives, enabling the creation of functionalized nucleic acids for diverse applications in academic research and chemical biology.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N6O4/c13-12(14,15)11(24)20-5-7(23)4(1-22)25-10(5)21-3-19-6-8(16)17-2-18-9(6)21/h2-5,7,10,22-23H,1H2,(H,20,24)(H2,16,17,18)/t4-,5-,7-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGXFRFYBJGYGA-QYYRPYCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)NC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)NC(=O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Tfa Nh Da and Its Oligonucleotide Incorporation

Development of Robust Synthetic Routes to 2'-TFA-NH-dA

The creation of this compound requires a multi-step synthetic sequence that addresses the stereochemistry of the sugar, the regiochemistry of the base attachment, and the selective protection of reactive functional groups.

Stereoselective Synthesis Approaches for the Modified Deoxyribose Moiety

A robust and stereoselective synthesis of the 2'-amino-2'-deoxyribose core is paramount. One efficient strategy commences with a commercially available and stereochemically defined precursor, such as arabinoadenosine. This approach circumvents the need to construct the nucleoside from scratch and ensures the correct stereochemistry at the C1', C3', and C4' positions.

The synthesis can proceed via the following key transformations:

Protection of the 3' and 5' hydroxyl groups: The initial step involves the simultaneous protection of the 3'- and 5'-hydroxyl groups of arabinoadenosine. A common reagent for this is 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) (TIPDSCl₂), which selectively reacts with the cis-vicinal diol system often present in ribonucelosides, or in this case, the 3' and 5' hydroxyls, to form a stable silyl (B83357) ether linkage.

Activation and Azidation of the 2'-hydroxyl group: The 2'-hydroxyl group, which is in the up configuration in arabinonucleosides, is first activated, typically by conversion to a good leaving group such as a triflate (CF₃SO₂-). This is achieved by reaction with trifluoromethanesulfonyl chloride (TfCl) or triflic anhydride (B1165640) (Tf₂O) in the presence of a base like pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP). The activated 2'-position then undergoes an Sₙ2 reaction with an azide (B81097) source, such as sodium azide (NaN₃), to introduce the azido (B1232118) group with inversion of configuration, yielding the desired 2'-azido-2'-deoxyadenosine (B1229883) derivative with the down configuration, characteristic of deoxyribonucleosides.

Reduction of the 2'-azido group: The 2'-azido group is subsequently reduced to a primary amine. A standard and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This reduction is typically clean and high-yielding.

This sequence of reactions provides a stereocontrolled route to the 2'-amino-2'-deoxyadenosine (B84144) scaffold, starting from a readily available precursor.

Regioselective Functionalization of the Adenine (B156593) Base

When synthesizing nucleosides from a free nucleobase and a sugar moiety, controlling the site of glycosylation is a significant challenge, as purine (B94841) bases like adenine have multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9). For the synthesis of adenosine (B11128) analogues, the glycosidic bond must be formed regioselectively at the N9 position.

The Vorbrüggen glycosylation is a widely employed and effective method for achieving N9-selectivity with purines. This reaction typically involves the coupling of a silylated nucleobase with an activated sugar derivative, usually a 1-O-acetylated or 1-halogenated sugar, in the presence of a Lewis acid catalyst such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).

For the synthesis of 2'-amino-2'-deoxyadenosine, the adenine base would be silylated, for example, with N,O-bis(trimethylsilyl)acetamide (BSA), to enhance its solubility and nucleophilicity. This silylated adenine is then reacted with a suitably protected and activated 2-amino-2-deoxyribose derivative. The presence of a non-participating protecting group at the C2 position of the sugar is crucial to favor the formation of the desired β-anomer. The reaction generally proceeds with good N9-regioselectivity, driven by thermodynamic control.

While the strategy starting from arabinoadenosine is often more direct for this specific target, the Vorbrüggen glycosylation represents a versatile and fundamental approach for the de novo synthesis of a wide range of purine nucleosides.

Trifluoroacetamido Group Introduction and Protection Strategies

Once the 2'-amino-2'-deoxyadenosine scaffold is obtained, the 2'-amino group must be protected. The trifluoroacetyl (TFA) group is an excellent choice for this purpose due to its stability under the conditions of oligonucleotide synthesis and its straightforward introduction.

The trifluoroacetylation is typically achieved by treating the 2'-amino-2'-deoxyadenosine derivative with a trifluoroacetylating agent. A common and efficient reagent is ethyl trifluoroacetate (B77799) (CF₃COOEt) in the presence of a catalytic amount of trifluoroacetic anhydride (TFAA) or another activating agent. The reaction is generally clean and proceeds in high yield.

The N6-amino group of the adenine base also requires protection to prevent side reactions during oligonucleotide synthesis. A standard protecting group for this position is the benzoyl (Bz) group. However, in the synthesis of the this compound phosphoramidite (B1245037), a more labile protecting group for the N6 position is often preferred to simplify the final deprotection of the oligonucleotide. A commonly used alternative is the dimethylformamidine (dmf) group, which can be introduced by reaction with N,N-dimethylformamide dimethyl acetal. Another option is the use of a dibutylformamidine group. nih.gov

Phosphoramidite Synthesis and Derivatization of this compound

With the fully protected nucleoside in hand, the next stage is its conversion into a phosphoramidite, the reactive monomer used in automated solid-phase oligonucleotide synthesis.

Optimized Protocols for Phosphoramidite Formation

The final step in preparing the building block for oligonucleotide synthesis is the phosphitylation of the 3'-hydroxyl group. The protected this compound nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine.

Below is a table summarizing a synthetic route to this compound phosphoramidite starting from arabinoadenosine. nih.gov

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

| 1 | Arabinoadenosine | 1.3 equiv 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPSiCl₂) in anhydrous DMF and pyridine, room temperature, 14 h | 3',5'-O-(1,1,3,3-Tetraisopropyldisiloxane-1,3-diyl)arabinoadenosine | 81 |

| 2 | 3',5'-O-TIPDS-arabinoadenosine | i) 1.5 equiv CF₃SO₂Cl, 3 equiv 4-(dimethylamino)pyridine (DMAP) in CH₂Cl₂, 0°C, 30 min; ii) 5 equiv NaN₃ in DMF, room temperature, 15 h | 2'-Azido-2'-deoxy-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)adenosine | 75 |

| 3 | 2'-Azido-2'-deoxy-3',5'-O-TIPDS-adenosine | i) Palladium on carbon, H₂ (g) in THF, room temperature, overnight; ii) 10 equiv ethyltrifluoroacetate, 1.0 equiv trifluoroacetic anhydride in THF, room temperature, 48 h | 2'-Deoxy-3',5'-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-2'-(trifluoroacetamido)adenosine | 71 |

| 4 | 2'-Deoxy-3',5'-O-TIPDS-2'-(trifluoroacetamido)adenosine | i) 3 equiv Bu₂NCH(OCH₃)₂ in THF, 60°C, overnight; ii) 1 M TBAF, 0.5 M acetic acid in THF, room temperature, 2 h | N⁶-[(Dibutylamino)methylidene]-2'-deoxy-2'-(trifluoroacetamido)adenosine | 78 |

| 5 | N⁶-Dibutylformamidine-2'-TFA-NH-dA | 1.3 equiv 4,4'-dimethoxytrityl chloride (DMT-Cl), 0.3 equiv 4-(dimethylamino)pyridine (DMAP) in pyridine, room temperature, overnight | 5'-O-(4,4'-Dimethoxytrityl)-N⁶-[(dibutylamino)methylidene]-2'-deoxy-2'-(trifluoroacetamido)adenosine | 81 |

| 6 | 5'-O-DMT-N⁶-Dibutylformamidine-2'-TFA-NH-dA | 2 equiv N,N-diisopropylethylamine, 1.5 equiv 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) in dichloromethane, room temperature, 2 h | 5'-O-(4,4'-Dimethoxytrityl)-N⁶-[(dibutylamino)methylidene]-2'-deoxy-2'-(trifluoroacetamido)adenosine-3'-O-(2-cyanoethyl N,N-diisopropyl)phosphoramidite | 85 |

Strategies for Orthogonal Protection for Oligonucleotide Synthesis

Orthogonal protection strategies are essential in oligonucleotide synthesis to allow for the selective deprotection of specific functional groups without affecting others. The stability of the 2'-TFA group to standard deprotection conditions used for the removal of the N6-acyl protecting groups (like benzoyl) and the cleavage from the solid support makes it a valuable component of such strategies.

The choice of the N6-protecting group on the adenine base is critical for developing an orthogonal protection scheme. Several options are available, each with its own deprotection conditions:

Benzoyl (Bz): This is a standard protecting group, but its removal requires prolonged treatment with concentrated ammonia (B1221849) at elevated temperatures. While the 2'-TFA group is generally stable under these conditions, milder alternatives are often sought.

Phenoxyacetyl (Pac) or Methoxyacetyl (Mac): These groups are more labile than the benzoyl group and can be removed under milder basic conditions, such as treatment with ammonia at room temperature. nih.gov This reduces the risk of side reactions and is compatible with the 2'-TFA group.

Dimethylformamidine (dmf): This is a very labile protecting group that can be removed with aqueous ammonia, often at room temperature. Its use simplifies the final deprotection step.

Allyloxycarbonyl (Alloc): The Alloc group is stable to both acidic and basic conditions commonly used in oligonucleotide synthesis. It is selectively removed by treatment with a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0). This provides a truly orthogonal deprotection strategy, allowing for the removal of the N6-protection while the oligonucleotide is still on the solid support and all other protecting groups, including the 2'-TFA group, remain intact.

The compatibility of these protecting groups with the this compound monomer allows for the design of sophisticated synthetic strategies for the creation of complex, site-specifically modified oligonucleotides.

Below is a table outlining the compatibility of various N6-adenine protecting groups in the context of this compound oligonucleotide synthesis.

| N6-Protecting Group | Deprotection Conditions | Compatibility with 2'-TFA Group | Orthogonality |

| Benzoyl (Bz) | Concentrated NH₄OH, 55°C, 8-16 h | High | Low (Standard Deprotection) |

| Phenoxyacetyl (Pac) | Concentrated NH₄OH, room temp, 2-4 h | High | Moderate (Milder Deprotection) |

| Dimethylformamidine (dmf) | Concentrated NH₄OH, room temp, 1-2 h | High | Moderate (Very Mild Deprotection) |

| Allyloxycarbonyl (Alloc) | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) | High | High (Chemoselective Removal) |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | 20% Piperidine in DMF | Requires careful strategy to avoid TFA removal | High (Chemoselective Removal) |

Solid-Phase Oligonucleotide Synthesis Incorporating this compound

The incorporation of this compound into a growing oligonucleotide chain follows the well-established phosphoramidite chemistry on a solid support. The key building block is the this compound phosphoramidite, which is synthesized to be compatible with standard automated DNA/RNA synthesizers. nih.gov The trifluoroacetyl group serves as a protecting group for the 2'-amino functionality, preventing unwanted reactions during the synthesis cycles.

Efficiency of Coupling and Deblocking Steps with this compound Phosphoramidite

While a robust synthetic route for an N-trifluoroacetylated 2'-amino-2'-deoxyadenosine phosphoramidite has been reported, detailed quantitative data on its coupling efficiency in automated solid-phase synthesis is not extensively documented in publicly available literature. nih.gov However, it has been noted in comparative studies that the N-phthaloyl protecting group for the 2'-amino function can offer improved synthetic yields over the trifluoroacetyl (TFA) group, suggesting that the coupling efficiency of this compound phosphoramidite may be a critical parameter to optimize.

The choice of activator is known to significantly influence coupling efficiency. While standard activators like 1H-tetrazole are commonly used, more potent activators such as 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (B129182) (DCI) have been shown to enhance coupling yields, especially for sterically hindered phosphoramidites. researchgate.netglenresearch.comgoogle.comresearchgate.net Optimization of the coupling time and the concentration of the phosphoramidite and activator are crucial for maximizing the incorporation of this compound.

The deblocking step involves the removal of the protecting groups from the newly synthesized oligonucleotide. The trifluoroacetyl group on the 2'-amino function is typically removed under basic conditions. The specific conditions, including the choice of base, concentration, temperature, and treatment duration, are critical to ensure complete deprotection without causing degradation of the oligonucleotide chain.

General deprotection strategies for modified oligonucleotides often involve treatment with aqueous methylamine (B109427) or other amine-based reagents. The kinetics of the deprotection of the 2'-TFA group are an important consideration to ensure its complete removal while minimizing potential side reactions.

Table 1: Factors Influencing Coupling and Deblocking Efficiency

| Step | Influencing Factor | Description |

| Coupling | Activator | The choice of activator (e.g., Tetrazole, ETT, DCI) can significantly impact the rate and completeness of the coupling reaction. |

| Coupling Time | Sufficient time must be allowed for the phosphoramidite to react with the free 5'-hydroxyl group on the growing oligonucleotide chain. | |

| Reagent Concentration | The molar excess of the phosphoramidite and activator relative to the solid support loading affects the reaction kinetics. | |

| Water Content | Anhydrous conditions are crucial as water can hydrolyze the activated phosphoramidite, reducing coupling efficiency. | |

| Deblocking | Deprotection Reagent | The choice of base (e.g., aqueous ammonia, methylamine) and its concentration determines the rate of TFA group removal. |

| Temperature | Higher temperatures can accelerate deprotection but may also increase the risk of side reactions. | |

| Treatment Duration | The deprotection time must be sufficient for complete removal of all protecting groups from the oligonucleotide. |

Investigation of Side Reactions during Oligonucleotide Assembly

The incorporation of modified nucleotides can sometimes lead to side reactions that are not typically observed with standard DNA or RNA synthesis. A thorough investigation of potential side reactions is essential to ensure the synthesis of a pure and well-defined oligonucleotide product.

While specific side reactions associated with the use of this compound phosphoramidite are not extensively detailed in the literature, general side reactions in solid-phase synthesis can provide insights into potential issues. These can include:

Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups after a coupling step can lead to the formation of (n-1) shortmer sequences.

Depurination: The acidic conditions used for detritylation can lead to the cleavage of the glycosidic bond of purine bases, creating abasic sites.

Modification of the Trifluoroacetyl Group: The TFA group itself could potentially undergo side reactions under the various chemical conditions of the synthesis cycle, although this is less commonly reported.

Formation of Adducts: During the final deprotection step, reactive species can sometimes form adducts with the nucleobases.

Analysis of the crude synthetic oligonucleotide product using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is crucial for the identification and quantification of any side products. nih.govwhiterose.ac.uksci-hub.sesemanticscholar.org These analytical methods allow for the separation and characterization of the full-length product from any truncated sequences or other impurities, providing valuable feedback for optimizing the synthesis protocol.

Table 2: Common Side Reactions in Solid-Phase Oligonucleotide Synthesis

| Side Reaction | Description | Potential Consequence |

| (n-1) Deletion | Failure of a coupling reaction followed by incomplete capping, leading to a missing nucleotide in the sequence. | Truncated oligonucleotide that may be difficult to separate from the full-length product. |

| Depurination | Loss of a purine base (adenine or guanine) due to the acidic detritylation step. | Creation of an abasic site in the oligonucleotide chain, affecting its structural integrity and biological function. |

| Base Modification | Chemical modification of the nucleobases during synthesis or deprotection. | Altered hybridization properties and potential for incorrect biological interpretation. |

| Phosphodiester Backbone Modification | Unintended reactions at the phosphate (B84403) backbone, such as oxidation or sulfurization issues in phosphorothioate (B77711) synthesis. | Changes in the charge and nuclease resistance of the oligonucleotide. |

Further research focusing on the systematic evaluation of coupling efficiencies with various activators and a detailed analysis of the deblocking kinetics and potential side products for this compound will be instrumental in optimizing its incorporation into synthetic oligonucleotides for a wide range of applications.

Molecular Mechanisms of 2 Tfa Nh Da Interaction with Nucleic Acid Processing Enzymes

Substrate Recognition and Catalysis by DNA Polymerases

The introduction of a bulky and electronegative trifluoroacetamido group at the 2'-position of deoxyadenosine (B7792050) profoundly alters its interaction with the active site of DNA polymerases. This modification creates steric and electronic hindrances that affect the efficiency and fidelity of its incorporation into a growing DNA strand.

Fidelity of Incorporation by Replicative and Repair Polymerases

The fidelity of DNA synthesis is a critical aspect of genome integrity, and the incorporation of modified nucleotides can significantly impact this process. Replicative polymerases, such as those in the Pol δ and Pol ε families, are known for their high fidelity, which is maintained by a precise active site geometry and a proofreading 3'→5' exonuclease activity. In contrast, repair polymerases, like those in the Y-family, exhibit lower fidelity and are more adept at bypassing DNA lesions.

The presence of the 2'-TFA-NH group is anticipated to be highly disruptive to high-fidelity replicative polymerases. The bulky nature of the trifluoroacetamido moiety would likely clash with the confined active site of these enzymes, leading to a significant decrease in the efficiency of incorporation of the corresponding triphosphate, 2'-TFA-NH-dATP. When incorporation does occur, the modification may distort the primer-template duplex, potentially leading to increased misincorporation of the subsequent nucleotide.

Repair polymerases, with their more open and flexible active sites, might be more tolerant of the 2'-TFA-NH modification. However, the incorporation is still likely to be less efficient than that of the natural nucleotide, dATP. The electronegativity of the fluorine atoms in the trifluoroacetyl group could also influence the electronic environment of the sugar ring, potentially affecting the positioning of the nucleotide for catalysis and leading to a higher rate of misincorporation.

Table 1: Hypothetical Fidelity of 2'-TFA-NH-dATP Incorporation by Different DNA Polymerases

| DNA Polymerase Family | Polymerase Example | Incorporation Efficiency (Relative to dATP) | Misincorporation Frequency (vs. T) |

| B-Family (Replicative) | DNA Polymerase δ | < 0.1% | 1 in 10² |

| Y-Family (Repair) | DNA Polymerase η | ~1-5% | 1 in 10³ |

Note: The data in this table is hypothetical and intended for illustrative purposes due to the lack of specific published experimental data for 2'-TFA-NH-dA.

Impact on Polymerase Active Site Conformation and Catalytic Efficiency

The catalytic cycle of DNA polymerases involves a series of conformational changes, including a crucial "fingers-closing" step that positions the incoming nucleotide for catalysis. The 2'-TFA-NH group is expected to interfere with this process. The steric bulk of the modification could prevent the complete closure of the fingers domain, leading to a suboptimal alignment of the catalytic residues and the triphosphate moiety of the incoming nucleotide.

Mechanisms of Chain Termination or Extension Bypass

A key question regarding any 2'-modified nucleotide is whether it acts as a chain terminator or permits further extension of the DNA strand. The presence of the 2'-TFA-NH group introduces a significant modification that could lead to chain termination. After incorporation of this compound, the bulky and electronegative group in the minor groove of the DNA duplex could sterically hinder the binding and proper positioning of the next incoming nucleotide.

This steric clash would likely make the subsequent nucleotide incorporation event highly unfavorable, effectively terminating the DNA chain. The extent of chain termination may vary depending on the specific polymerase. While high-fidelity replicative polymerases are likely to be strongly inhibited, some specialized translesion synthesis (TLS) polymerases might exhibit a limited ability to bypass the modification, albeit with very low efficiency and fidelity. The mechanism of bypass would likely involve significant conformational rearrangements of both the enzyme and the DNA to accommodate the bulky adduct.

Interactions with Reverse Transcriptases and RNA Polymerases

The impact of the 2'-TFA-NH modification extends to other classes of nucleic acid polymerases, including reverse transcriptases and RNA polymerases, which have distinct substrate specificities and active site architectures.

Substrate Preference and Incorporation Kinetics in RNA Synthesis

Reverse transcriptases (RTs), such as the one from HIV-1, are known to have a more promiscuous active site compared to high-fidelity DNA polymerases. This allows them to utilize a broader range of nucleotide analogues. It is plausible that an RT could incorporate 2'-TFA-NH-dATP with greater efficiency than a replicative DNA polymerase. However, the bulky 2'-substituent is still expected to reduce the rate and efficiency of incorporation compared to the natural dATP.

RNA polymerases, which synthesize RNA using a DNA template, have a strong preference for ribonucleotides (NTPs) over deoxyribonucleotides (dNTPs). This discrimination is largely mediated by a specific residue in the active site that sterically excludes nucleotides lacking a 2'-hydroxyl group. The presence of the large 2'-TFA-NH group would almost certainly lead to a steric clash with this discriminating residue, making 2'-TFA-NH-dATP a very poor substrate for RNA polymerases. It is highly unlikely that this modified deoxynucleotide would be efficiently incorporated into a growing RNA chain.

Table 2: Hypothetical Substrate Activity of 2'-TFA-NH-dATP with Different Polymerases

| Enzyme | Substrate Type | Relative Incorporation Efficiency |

| HIV-1 Reverse Transcriptase | Deoxyadenosine analogue | Low to Moderate |

| T7 RNA Polymerase | Deoxyadenosine analogue | Extremely Low/Negligible |

Note: The data in this table is hypothetical and intended for illustrative purposes due to the lack of specific published experimental data for this compound.

Influence on Transcriptional Elongation and Termination

Even if a minute amount of this compound were to be incorporated by an RNA polymerase, its presence in the DNA template strand could have significant consequences for transcription. During transcriptional elongation, the DNA template must move through the active site of the RNA polymerase. The bulky 2'-TFA-NH group in the minor groove of the template strand could act as a significant roadblock to the progression of the RNA polymerase.

This steric hindrance would likely cause the RNA polymerase to stall or pause at the site of the modification. Prolonged pausing can lead to transcriptional arrest and premature termination of the transcript. Therefore, the presence of this compound within a transcribed DNA sequence could act as a potent inhibitor of transcriptional elongation.

Compound Name Reference Table

| Abbreviation/Name | Full Chemical Name |

| This compound | 2'-trifluoroacetamido-2'-deoxyadenosine |

| 2'-TFA-NH-dATP | 2'-trifluoroacetamido-2'-deoxyadenosine triphosphate |

| dATP | 2'-deoxyadenosine (B1664071) triphosphate |

| NTPs | Ribonucleoside triphosphates |

| dNTPs | Deoxyribonucleoside triphosphates |

Recognition and Processing by Nucleases and DNA Repair Enzymes

The stability and integrity of nucleic acids are paramount for cellular function. Nucleases and DNA repair enzymes are the primary guardians of the genome, responsible for degrading foreign or damaged nucleic acids and correcting errors. The presence of a bulky 2'-trifluoroacetamido group in this compound is predicted to create significant steric hindrance, potentially impeding the binding and catalytic activity of these enzymes.

Exonuclease and Endonuclease Sensitivity of this compound Containing Nucleic Acids

The susceptibility of DNA to cleavage by nucleases is a critical determinant of its biological half-life. Modifications at the 2' position of the sugar moiety are known to confer nuclease resistance. For instance, oligonucleotides containing 2'-fluoro modifications exhibit increased stability against degradation. While no direct experimental data on the nuclease sensitivity of this compound is currently available in the public domain, inferences can be drawn from studies on other 2'-modified nucleosides.

The bulky trifluoroacetamido group is expected to sterically hinder the approach of both exonucleases, which degrade DNA from the ends, and endonucleases, which cleave within the strand. This steric clash would likely disrupt the precise positioning of the phosphodiester backbone within the enzyme's active site, thereby inhibiting catalysis.

Table 1: Predicted Nuclease Sensitivity of Nucleic Acids Containing this compound

| Nuclease Type | Predicted Sensitivity of this compound DNA | Rationale |

| Exonucleases | Highly Resistant | The bulky 2'-trifluoroacetamido group is expected to block the processive action of exonucleases from both the 3' and 5' ends due to steric hindrance. |

| Endonucleases | Resistant | The modification is likely to distort the local DNA structure, preventing the recognition and binding of many sequence-specific and non-specific endonucleases. |

It is important to note that the degree of resistance may vary depending on the specific nuclease and the sequence context of the modified nucleotide. Further empirical studies are required to quantify the extent of nuclease resistance conferred by the this compound modification.

Role in DNA Repair Pathways: Recognition by Glycosylases, AP Endonucleases, and Ligases

The cellular DNA repair machinery is a complex and highly specific system that recognizes and rectifies a vast array of DNA lesions. The ability of this machinery to process a synthetic modification like this compound is a key question in assessing its potential biological impact.

Recognition by DNA Glycosylases: DNA glycosylases are the first responders in the base excision repair (BER) pathway, recognizing and excising damaged or modified bases. These enzymes are highly specific for their target lesions. The this compound modification is not a typical DNA lesion that glycosylases have evolved to recognize. The bulky substituent at the 2' position would likely prevent the nucleotide from fitting into the active site of most, if not all, known DNA glycosylases. Therefore, it is highly improbable that this compound would be recognized and excised by this class of enzymes.

Processing by AP Endonucleases: Following the action of a DNA glycosylase, an apurinic/apyrimidinic (AP) site is created, which is then processed by an AP endonuclease. Since this compound is unlikely to be a substrate for DNA glycosylases, the generation of an AP site at that position through the BER pathway is not expected. Consequently, AP endonucleases would not have a substrate to act upon in this context.

Action of DNA Ligases: DNA ligases are responsible for sealing nicks in the phosphodiester backbone, a crucial step in both DNA replication and repair. The ligation process requires a specific conformation of the DNA ends. The presence of a bulky this compound modification at or near a nick could potentially interfere with the binding of DNA ligase or distort the DNA duplex in a way that prevents the catalytic reaction. While some studies have explored the enzymatic ligation of oligonucleotides with other 2'-amino modifications, specific data for this compound is lacking. It is plausible that the steric bulk of the trifluoroacetamido group would significantly impede the ligation process.

Table 2: Predicted Interaction of this compound with DNA Repair Enzymes

| DNA Repair Enzyme | Predicted Interaction with this compound | Rationale |

| DNA Glycosylases | No Recognition/Excision | The modification does not resemble a known DNA lesion and the bulky 2'-substituent would likely prevent binding to the active site. |

| AP Endonucleases | No Processing | As this compound is not expected to be excised by glycosylases, no AP site would be generated for AP endonuclease to act upon. |

| DNA Ligases | Ligation Inhibition | The bulky 2'-trifluoroacetamido group is predicted to sterically hinder the binding of DNA ligase and/or distort the DNA structure, preventing the sealing of nicks. |

Structural and Conformational Impact of 2 Tfa Nh Da Within Nucleic Acid Constructs

Influence on Duplex Stability and Helix Geometry

The stability of a nucleic acid duplex is a delicate balance of enthalpic and entropic factors, including hydrogen bonding between base pairs and base-stacking interactions. nih.gov Modifications at the 2'-position can alter this balance by influencing sugar pucker, local conformation, and hydration patterns.

The 2'-amino group of 2'-amino-2'-deoxyadenosine (B84144) (a precursor to 2'-TFA-NH-dA) has been shown to enhance duplex stability. This stabilization is attributed to the formation of an additional hydrogen bond between the 2'-amino group and the O2 of a partnering thymidine, leading to an increase in melting temperature (Tm) of approximately 3°C per modification. biomers.net However, the acylation of this amino group to form the 2'-TFA-NH moiety would preclude this hydrogen bond formation.

Instead, the bulky trifluoroacetamido group is expected to introduce steric hindrance in the minor groove of a DNA duplex. Such bulky substituents at the 2'-position can influence base stacking interactions. oup.com The highly electronegative nature of the trifluoroacetyl group could also modulate the electronic properties of the sugar-phosphate backbone, potentially impacting the electrostatic interactions that contribute to duplex stability. While some bulky 2'-O-modifications have been shown to increase duplex stability through favorable hydrophobic interactions in the minor groove, the specific impact of the 2'-TFA-NH group would depend on its precise orientation and interaction with the surrounding environment. nih.gov

The table below summarizes the change in melting temperature (ΔTm) for various 2'-modifications, providing a comparative context for the potential effects of this compound.

| Modification | Change in Melting Temperature (ΔTm) per modification (°C) | Reference Oligonucleotide |

|---|---|---|

| 2'-Amino-dA | +3 | DNA/DNA |

| 2'-Fluoro | +1.3 to +2.2 | DNA/RNA |

| 2'-O-Methyl | ~+1 | DNA/RNA |

| 2'-O-Methoxyethyl (MOE) | +2.2 to +4.1 | DNA/RNA |

This table presents generalized ΔTm values from various studies to illustrate the relative impact of different 2'-modifications on duplex stability.

A primary determinant of nucleic acid helix geometry is the conformation of the sugar pucker, which exists in a dynamic equilibrium between the C2'-endo (B-form DNA) and C3'-endo (A-form RNA) states. oup.com The introduction of a bulky and electronegative substituent at the 2'-position generally shifts this equilibrium towards the C3'-endo conformation. This is due to steric clashes and electrostatic repulsions between the 2'-substituent and the nucleobase in the C2'-endo form. colab.ws

For instance, 2'-O-methyl and 2'-fluoro modifications favor the C3'-endo pucker, thereby pre-organizing the sugar for an A-type helical structure. nih.govoup.com The trifluoroacetamido group in this compound is considerably larger than these substituents, and its strong electron-withdrawing nature would further favor the C3'-endo conformation. Consequently, the incorporation of this compound into a DNA strand is expected to induce a localized shift from a B-form to an A-form helical geometry. nih.gov This conformational change would be characterized by a wider and shallower minor groove and a narrower and deeper major groove compared to canonical B-DNA.

Impact on Higher-Order Nucleic Acid Structures

Beyond the canonical double helix, nucleic acids can adopt a variety of higher-order structures, such as G-quadruplexes, DNA/RNA hybrids, and triple helices. The incorporation of modified nucleosides can significantly influence the formation and stability of these structures.

G-quadruplexes are four-stranded structures formed in guanine-rich sequences, stabilized by Hoogsteen hydrogen bonds within G-tetrads and cation coordination. mdpi.com These structures are highly polymorphic, and their stability and topology can be modulated by various factors, including chemical modifications.

The table below shows the effect of 2'F-ANA modifications on the melting temperature of a G-quadruplex-forming sequence.

| Sequence | Modification | Melting Temperature (Tm) (°C) |

|---|---|---|

| d(TGGGT) | Unmodified | 55 |

| d(T(2'F-araG)GGT) | Single 2'F-araG | 61 |

| d((2'F-araT)GGGT) | Single 2'F-araT | 58 |

This table illustrates the stabilizing effect of 2'F-ANA modifications on a G-quadruplex structure, suggesting that other 2'-modifications like this compound could have similar, though not identical, effects.

DNA/RNA hybrids are essential intermediates in various biological processes and are also the target for antisense oligonucleotides. The stability of these hybrids is influenced by the conformational preferences of the constituent strands. Since RNA naturally adopts an A-form helix, modifications that pre-organize a DNA strand into an A-like conformation, such as many 2'-modifications, tend to increase the stability of DNA/RNA hybrids. nih.gov The incorporation of 2'-O-methyl, 2'-fluoro, and 2'-O-methoxyethyl modifications into DNA oligonucleotides has been shown to enhance their binding affinity to complementary RNA. researchgate.netnih.gov Given that this compound is expected to strongly favor a C3'-endo sugar pucker and an A-form geometry, its inclusion in a DNA strand would likely increase the thermal stability of its hybrid with RNA.

Triple helices are formed when a third strand binds to the major groove of a DNA duplex through Hoogsteen or reverse Hoogsteen hydrogen bonds. The stability of triplexes is highly sensitive to sequence, pH, and ionic strength. The introduction of modified nucleosides can enhance triplex stability. For instance, aminated 2'-amino-LNA (locked nucleic acid) has been shown to significantly stabilize nucleic acid triplexes. nih.gov While the effect of this compound on triplex formation has not been directly studied, its bulky nature could present steric challenges for the binding of the third strand in the major groove. Conversely, the conformational changes induced by this modification in the underlying duplex could potentially create a more favorable geometry for triplex formation. Further empirical studies are needed to elucidate the precise impact of this compound on these higher-order structures.

In-Depth Analysis of this compound as a Chemical Biology Research Tool Is Not Feasible with Publicly Available Data

A comprehensive examination of the chemical compound N-(2'-deoxyadenosin-2'-yl)-2,2,2-trifluoroacetamide, abbreviated as this compound, and its specific applications in chemical biology research is not possible based on currently accessible scientific literature. Extensive searches for detailed research findings on its role in DNA replication and repair, gene expression and regulation, or its development into molecular probes and bioconjugates have yielded no specific results.

The trifluoroacetyl (TFA) group is commonly used as a protecting group for amines in chemical synthesis due to its stability and ease of removal under specific conditions. It is conceivable that this compound could be synthesized as an intermediate in the creation of other 2'-modified nucleoside analogs. However, published research detailing its direct application as a tool to probe biological processes, as outlined in the requested article structure, is not available.

General principles of chemical biology often involve the introduction of modified nucleosides into DNA or RNA to study the effects of these modifications on biological processes. These studies can provide insights into the mechanisms of enzymes that interact with nucleic acids, such as DNA polymerases and transcription factors. For instance, researchers might investigate how a modification at the 2'-position of a deoxyadenosine (B7792050) residue affects the kinetics of its incorporation by a DNA polymerase or its influence on the binding of a specific transcription factor. However, without specific studies on this compound, any discussion of its potential applications would be purely speculative and not based on empirical evidence.

Similarly, the development of novel molecular probes and bioconjugates often involves the chemical modification of nucleosides. These modified molecules can be used for a variety of purposes, including the labeling and tracking of nucleic acids within cells or for the construction of therapeutic agents. While the structure of this compound contains a reactive amine group (after deprotection of the TFA group) that could potentially be used for conjugation, there is no public data to suggest it has been utilized for such purposes.

Applications of 2 Tfa Nh Da As a Research Tool in Chemical Biology

Development of Novel Molecular Probes and Bioconjugates

Integration of Fluorescent or Spin Labels via 2'-TFA-NH-dA

The introduction of fluorescent dyes and other reporter molecules at specific sites within an oligonucleotide is crucial for studying nucleic acid structure, dynamics, and interactions. The 2'-amino group, unmasked from its TFA-protected form, offers a convenient site for such modifications.

Post-synthetic labeling is a common strategy where the purified amino-modified oligonucleotide is reacted with a fluorescent dye that has been activated, typically as an N-hydroxysuccinimide (NHS) ester. This reaction forms a stable amide bond between the oligonucleotide and the fluorophore. biomers.netatdbio.com A variety of fluorescent dyes are commercially available as NHS esters, covering a broad spectral range. idtdna.com This allows researchers to select the appropriate dye for their specific application, such as Förster Resonance Energy Transfer (FRET) studies, which are used to measure distances within or between biomolecules.

Commonly Used Fluorophores for Labeling 2'-Amino-Modified Oligonucleotides:

| Fluorophore | Excitation (nm) | Emission (nm) | Common Reactive Form |

| Fluorescein (FAM) | 495 | 520 | NHS Ester |

| Cyanine 3 (Cy3) | 550 | 570 | NHS Ester |

| Cyanine 5 (Cy5) | 649 | 670 | NHS Ester |

| Alexa Fluor® Dyes | Various | Various | NHS Ester |

| TAMRA | 557 | 583 | NHS Ester |

This table presents a selection of common fluorophores and their spectral properties. The exact wavelengths can vary slightly depending on the conjugation and local environment.

The site-specific incorporation of these labels allows for precise analysis of nucleic acid folding, conformational changes, and binding events in real-time. nih.gov Beyond fluorophores, the 2'-amino group can also be used to attach other biophysical probes, such as spin labels for electron paramagnetic resonance (EPR) spectroscopy, further expanding the toolkit for investigating nucleic acid biology. researchgate.net

Construction of Affinity Tags for Protein-Nucleic Acid Interaction Studies

Understanding the intricate interactions between proteins and nucleic acids is fundamental to molecular biology. 2'-Amino-modified oligonucleotides serve as powerful tools for these investigations by enabling the construction of affinity tags. These tags facilitate the isolation, identification, and characterization of binding partners.

A widely used affinity tag is biotin, which exhibits an exceptionally strong and specific interaction with streptavidin. The 2'-amino group of a modified oligonucleotide can be readily biotinylated post-synthesis. The resulting biotinylated probe can then be used in various affinity-based applications:

Pull-down Assays: The biotinylated oligonucleotide can be immobilized on streptavidin-coated beads to capture specific DNA- or RNA-binding proteins from complex mixtures like cell lysates. The captured proteins can then be identified by mass spectrometry.

Electrophoretic Mobility Shift Assays (EMSA): Biotinylated probes can be used in non-radioactive EMSA, where the protein-nucleic acid complexes are detected using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP).

Surface Plasmon Resonance (SPR): Immobilization of biotinylated oligonucleotides on a streptavidin-coated sensor chip allows for the real-time, label-free analysis of binding kinetics and affinities of protein-nucleic acid interactions. acs.org

Engineering of Synthetic Genetic Systems and Nanostructures

The programmability and predictable self-assembly of nucleic acids have made them attractive building blocks for the construction of synthetic biological systems and nanoscale objects. The chemical functionality introduced by 2'-amino modifications plays a critical role in expanding the capabilities of these engineered systems.

Use in Designing Modified Aptamers and Ribozymes

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. mdpi.comnih.gov Ribozymes are RNA molecules that can catalyze specific biochemical reactions. Chemical modification is often necessary to enhance the properties of these functional nucleic acids for practical applications.

The incorporation of 2'-amino groups into aptamers can confer several advantages:

Increased Nuclease Resistance: The 2'-amino modification can protect the phosphodiester backbone from degradation by nucleases, which are abundant in biological fluids. This enhanced stability is crucial for in vivo applications. oup.comgenelink.com

Improved Binding Affinity: The 2'-amino group can participate in novel interactions with the target molecule, potentially increasing the binding affinity and specificity of the aptamer. mdpi.comnih.gov While in some cases 2'-fluoro modifications might yield higher affinities, 2'-amino modifications have been shown to significantly improve stability. oup.comgenelink.com

Structural Diversification: The introduction of the amino group adds chemical diversity to the standard four bases, allowing for the selection of aptamers with unique structural and functional properties.

Comparison of 2'-Modifications on Aptamer Properties:

| Modification | Effect on Nuclease Resistance | Effect on Binding Affinity |

| 2'-Amino (2'-NH2) | Significant Increase | Variable, can increase |

| 2'-Fluoro (2'-F) | Significant Increase | Often Increased |

| 2'-O-Methyl (2'-OMe) | Significant Increase | Variable |

In the context of ribozymes, the 2'-hydroxyl group is often directly involved in catalysis. Replacing it with a 2'-amino group can be a powerful tool to probe the catalytic mechanism. nih.gov The distinct physicochemical properties of the amino group compared to the hydroxyl group can help to dissect the roles of specific functional groups in the active site of a ribozyme. nih.govnih.gov

Application in DNA/RNA Origami and Self-Assembly Research

DNA origami is a technique that involves folding a long single-stranded DNA "scaffold" into a desired two- or three-dimensional shape using hundreds of short "staple" strands. mdpi.comnih.gov This method allows for the creation of complex nanostructures with precise spatial addressability.

The functionalization of these DNA origami structures is key to their application in areas such as drug delivery, biosensing, and nanoelectronics. researchgate.net this compound can be incorporated into the staple strands during synthesis. After the origami structure is assembled, the TFA group can be removed to expose a 2'-amino group at a specific, pre-determined location on the nanostructure.

This strategically placed amino group can then be used as an anchor point to attach a variety of functional moieties:

Targeting Ligands: Peptides, antibodies, or small molecules can be attached to guide the nanostructure to specific cells or tissues.

Therapeutic Agents: Drugs or siRNAs can be conjugated for targeted delivery.

Biomolecules: Enzymes can be arranged in precise arrays to create nanoscale factories. nih.gov

Nanoparticles: Gold nanoparticles or quantum dots can be positioned with high precision for applications in plasmonics and bioimaging.

The ability to chemically modify DNA and RNA nanostructures post-assembly using the reactive handle provided by the 2'-amino group is a powerful strategy for creating highly sophisticated and functional materials. nih.govresearchgate.net This approach combines the programmability of nucleic acid self-assembly with the vast possibilities of chemical conjugation, opening up new avenues in nanotechnology and synthetic biology.

Computational and Theoretical Investigations of 2 Tfa Nh Da

Molecular Dynamics Simulations of 2'-TFA-NH-dA in Nucleic Acid Environments

Molecular dynamics (MD) simulations offer a powerful lens to examine the dynamic behavior of this compound within a nucleic acid duplex or other environments. By simulating the movements of atoms over time, MD can reveal how the 2'-trifluoroacetamido modification influences the local and global structure and dynamics of DNA or RNA.

Conformational Analysis of the Sugar Pucker and Glycosidic Torsion Angle

The conformation of the sugar ring, known as the sugar pucker, and the rotation around the glycosidic bond are critical determinants of nucleic acid structure. The presence of a bulky and electronegative trifluoroacetamido group at the 2'-position is expected to significantly influence these parameters.

The sugar pucker in nucleosides is typically described by a pseudorotation phase angle, which distinguishes between two major conformations: C2'-endo (South) and C3'-endo (North). DNA generally favors the C2'-endo pucker, leading to a B-form helix, while RNA prefers the C3'-endo pucker, characteristic of an A-form helix. glenresearch.comsemanticscholar.org The nature of the substituent at the 2'-position plays a crucial role in determining this preference. glenresearch.com

Computational studies on analogous 2'-modified nucleosides, such as 2'-fluoro or 2'-O-methyl modifications, have demonstrated that the electronegativity and steric bulk of the substituent are key factors. nih.govnih.govnih.gov For this compound, the bulky trifluoroacetamido group likely introduces steric hindrance that could favor a particular sugar pucker. Studies on 2'-acetamido-2'-deoxyuridine, a similar modification, have shown that the presence of the 2'-amido group can destabilize nucleic acid duplexes, suggesting a significant conformational impact. nih.gov

The glycosidic torsion angle (χ) defines the orientation of the nucleobase with respect to the sugar. This angle can adopt either a syn or anti conformation. In standard DNA and RNA, the anti conformation is predominant. The bulky 2'-TFA-NH group could potentially influence the preferred glycosidic torsion angle through steric interactions with the nucleobase.

Table 1: Predicted Conformational Preferences of this compound

| Parameter | Predicted Predominant Conformation | Rationale |

| Sugar Pucker | C3'-endo (North) or a conformation shifted from standard C2'-endo | Steric hindrance from the bulky 2'-trifluoroacetamido group is expected to disfavor the typical C2'-endo conformation found in DNA. The electronegativity of the fluorine atoms may also play a role. |

| Glycosidic Torsion Angle | anti | While the bulky substituent could introduce some steric strain, the anti conformation is generally more stable for purine (B94841) nucleosides. Significant deviation from the standard anti range is possible. |

Hydration and Ion Interactions around the Modified Nucleoside

The solvent environment, including water molecules and ions, plays a critical role in the structure and stability of nucleic acids. MD simulations can map the hydration patterns and ion distribution around the this compound modification. The trifluoroacetamido group, with its carbonyl oxygen and fluorine atoms, can act as both a hydrogen bond acceptor and a region of altered electrostatic potential.

Simulations of modified nucleic acids have shown that changes in hydration can significantly impact duplex stability. chemrxiv.orgbiorxiv.orgnih.govchemrxiv.org The trifluoroacetyl group, being a strong electron-withdrawing group, will alter the local charge distribution, which in turn will affect the organization of water molecules and the binding of counterions like Na⁺ or Mg²⁺. It is anticipated that the carbonyl oxygen of the trifluoroacetamide group would be a potential hydrogen bond acceptor for water molecules. The fluorine atoms, while not strong hydrogen bond acceptors, contribute to a localized region of negative electrostatic potential.

Quantum Mechanical Calculations of Electronic Properties and Reactivity

Quantum mechanical (QM) calculations provide a more detailed understanding of the electronic structure, bonding, and reactivity of this compound. These methods can be used to accurately calculate properties that are difficult to probe experimentally.

Analysis of Hydrogen Bonding Potential and Base Stacking Energies

The stability of nucleic acid duplexes arises from a combination of hydrogen bonding between complementary bases and stacking interactions between adjacent bases. acs.orgyoutube.comyoutube.com QM calculations can quantify how the this compound modification affects these fundamental interactions.

The electron-withdrawing nature of the trifluoroacetamido group can influence the hydrogen bonding capability of the adenine (B156593) base by altering its electronic properties. Theoretical studies on modified nucleobases have shown that substituents can modulate the hydrogen bonding strength. mdpi.comnih.gov While the modification is on the sugar, its electronic influence can propagate to the nucleobase.

Base stacking interactions are primarily driven by dispersion forces and electrostatic interactions. acs.orgresearchgate.netnih.govbiorxiv.org The introduction of the this compound modification will alter the stacking energy with neighboring bases. The bulky and polar nature of the trifluoroacetamido group could lead to steric clashes and modified electrostatic interactions with adjacent bases, potentially disrupting the optimal stacking geometry. Studies on other modified nucleosides have shown that even small changes to the base or sugar can significantly impact stacking energies. nih.gov

Table 2: Predicted Effects of this compound on Intermolecular Interactions

| Interaction | Predicted Effect | Rationale |

| Hydrogen Bonding (of Adenine) | Minor alteration | The modification is on the sugar, but electronic effects could slightly modulate the hydrogen bond donor/acceptor properties of the adenine base. |

| Base Stacking | Potentially destabilizing | The bulky 2'-trifluoroacetamido group may cause steric hindrance with adjacent bases, preventing optimal stacking. Altered electrostatics could also play a role. |

Prediction of Spectroscopic Signatures for Structural Elucidation

QM calculations can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure and conformation of this compound. For instance, the predicted NMR chemical shifts for the sugar protons would be highly sensitive to the sugar pucker conformation, providing a means to validate the predictions from MD simulations.

Docking and Binding Studies with Nucleic Acid Modifying Enzymes

Computational docking and binding studies can predict how this compound interacts with the active sites of nucleic acid modifying enzymes, such as polymerases, ligases, and nucleases. nih.gov These simulations can provide a rationale for the observed enzymatic incorporation or resistance to cleavage of oligonucleotides containing this modification.

The bulky trifluoroacetamido group at the 2'-position is likely to present a significant steric challenge for many enzymes that interact with the sugar-phosphate backbone. For DNA polymerases, the active site is tightly constrained to accommodate the incoming deoxynucleoside triphosphate and the template strand. nih.govnih.gov Docking studies would likely show that the this compound moiety clashes with amino acid residues in the active site, potentially hindering its incorporation into a growing DNA strand. Studies with other 2'-modified nucleosides have shown that the size and nature of the 2'-substituent are critical for polymerase acceptance. nih.gov

Similarly, for nucleases that cleave the phosphodiester backbone, the 2'-modification could interfere with the binding and catalytic mechanism of the enzyme, potentially conferring nuclease resistance to oligonucleotides containing this compound.

Modeling of Enzyme Active Site Interactions with this compound Triphosphate

Currently, there is a lack of publicly available scientific literature, research articles, and computational studies detailing the specific interactions between this compound triphosphate and enzyme active sites. While general computational methods for modeling nucleotide-enzyme interactions are well-established, specific models and simulations for this particular compound have not been reported in the searched scientific databases. The unique structural and electronic properties conferred by the 2'-trifluoroacetylamino group would necessitate dedicated modeling studies to elucidate its binding modes and interactions with key residues within an enzyme's active site. Such studies would be crucial for understanding its potential as a substrate or inhibitor for various polymerases or other nucleotide-binding enzymes.

Prediction of Substrate Specificity and Inhibitory Potency

In the absence of specific computational or experimental data for this compound triphosphate, any prediction of its substrate specificity and inhibitory potency remains speculative. Computational approaches, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are powerful tools for predicting how a modified nucleotide might be recognized and processed by an enzyme. These methods could theoretically be applied to this compound triphosphate to assess its potential to be incorporated by DNA polymerases or to act as an inhibitor. However, without published research focusing on this specific molecule, no definitive predictions can be made. The bulky and electronegative nature of the trifluoroacetyl group at the 2' position is expected to significantly influence its interaction with the active site of polymerases, potentially impacting substrate recognition and the kinetics of nucleotide incorporation.

Comparative Analysis with Other 2 Modified Deoxyadenosine Analogues

Distinguishing Features and Unique Research Contributions of 2'-TFA-NH-dA

This compound, a 2'-modified deoxyadenosine (B7792050) analogue, incorporates a trifluoroacetylamino group at the 2' position of the deoxyribose sugar. Its chemical structure is defined by the molecular formula C12H13F3N6O4 and a molecular weight of 362.26. chem960.com The presence of the trifluoroacetyl (TFA) group introduces a significant electronegative moiety and a relatively bulky functional group at the 2' position, which is a key site for interaction in nucleic acid structures and enzymatic processes.

While the specific research contributions uniquely attributed to this compound are not extensively detailed in the provided search results, its structure suggests potential applications in areas where modified nucleosides are used, such as in the synthesis of modified oligonucleotides for research purposes. The TFA group is known as a base-labile protecting group in oligonucleotide synthesis, which can be removed during the deprotection step. atdbio.com This characteristic could make this compound valuable in synthetic strategies requiring temporary modification at the 2' position.

Comparison of Enzymatic Processing and Structural Impact with Related Analogues

The enzymatic processing and structural impact of this compound can be compared to other 2'-modified deoxyadenosine analogues based on the known effects of different modifications at this position.

2'-Fluoro-2'-deoxyadenosine: Analogues with a fluorine atom at the 2' position, such as 2'-fluoro-2'-deoxyadenosine, are known to influence the sugar conformation, favoring an RNA-type (C3'-endo) pucker due to the high electronegativity of fluorine. glenresearch.com This conformational bias can lead to increased thermal stability when incorporated into duplexes with RNA, offering stabilization comparable to or exceeding that of 2'-O-methyl RNA modifications. glenresearch.com 2'-Fluoro-2'-deoxyadenosine has also demonstrated anti-viral activity and is efficiently cleaved by Escherichia coli purine (B94841) nucleoside phosphorylase (PNP). broadpharm.combiorbyt.com

2'-Amino-2'-deoxyadenosine (B84144): The introduction of an amino group at the 2' position, as in 2'-amino-2'-deoxyadenosine, can also affect nucleoside properties. This analogue has been explored for oligonucleotide synthesis and has shown increased duplex stability with RNA targets compared to unmodified adenosine-containing oligonucleotides. medchemexpress.eumedchemexpress.comnih.gov

2'-O-Methyladenosine: 2'-O-methyl modifications are common in RNA and can influence duplex stability and nuclease resistance. tcichemicals.com 2'-O-methyladenosine itself has been found in biological samples and exhibits hypotensive activities. medchemexpress.combiorbyt.com Oligonucleotides with 2'-O-methyl modifications generally show increased thermal stability with RNA targets, though the stabilization per residue might be slightly less than that observed with 2'-fluoro modifications. glenresearch.com

Methodological Advancements Enabled by this compound Compared to Other Probes

The primary methodological advantage suggested by the structure of this compound lies in its potential use in oligonucleotide synthesis as a building block where a protected 2'-amino functionality is required. The trifluoroacetyl group serves as a convenient protecting group for the 2'-amino moiety during synthesis, which can be readily removed under basic conditions after the oligonucleotide chain assembly is complete. atdbio.com

Compared to other strategies for introducing modifications or labels at the 2' position, using a protected 2'-amino analogue like this compound allows for post-synthetic modification. For instance, once the TFA group is removed to reveal the free 2'-amino group, this reactive handle can be conjugated with various labels, probes, or functional molecules using standard coupling chemistries (e.g., reaction with N-hydroxysuccinimide esters). atdbio.com This offers a flexible approach for creating functionalized oligonucleotides compared to directly incorporating modified phosphoramidites that already contain the desired label, which might not be compatible with standard synthesis or deprotection conditions.

While other 2'-modified nucleoside phosphoramidites like 2'-fluoro- or 2'-O-methyl- phosphoramidites are used to introduce stable modifications that influence structural and enzymatic properties tcichemicals.comglenresearch.com, this compound's utility as a probe is more aligned with serving as a precursor for post-synthetic functionalization via its deprotected amino group. This provides a methodological route for site-specific labeling or conjugation at the 2' position that might be more challenging or impossible with other 2'-modified analogues.

Future Directions and Emerging Research Avenues for 2 Tfa Nh Da

Integration into Advanced Nucleic Acid Sequencing Technologies

Advanced nucleic acid sequencing technologies are continuously seeking novel methods to improve accuracy, read length, and the ability to detect modified bases directly. Modified nucleotides can influence polymerase activity, alter base pairing, or introduce unique chemical handles detectable by sequencing platforms. While 2'-TFA-NH-dA itself, with its bulky and charged TFA group (depending on protonation state), might not be directly incorporated by native polymerases, oligonucleotides synthesized using this compound as a building block could find applications.

For instance, modified nucleotides are being explored to enhance the capabilities of nanopore sequencing, which can directly detect epigenetic modifications and other non-canonical nucleotides by analyzing changes in ionic current as nucleic acid strands pass through a nanopore nih.govCurrent time information in West Northamptonshire, GB.. A synthetic oligonucleotide containing a 2'-amino modification, introduced via a precursor like this compound followed by deprotection or further functionalization, could potentially create a distinct electrical signature detectable by nanopore sequencers. This could be valuable for developing novel probes or standards for detecting specific sequences or structural features in complex nucleic acid samples.

Furthermore, modified nucleotides are used as reversible terminators in sequencing-by-synthesis approaches epa.gov. While this compound is a deoxyadenosine (B7792050) derivative and the TFA group is on the sugar, not typically the base or the 3'-OH used for termination, the 2'-amino group could potentially be leveraged for attachment of reversible terminators or labels after deprotection, allowing for the synthesis of novel terminators.

The incorporation of modified nucleotides can also serve as a strategy for probing DNA polymerase activity and fidelity, which is relevant to the optimization of sequencing enzymes uni.lu. Although direct incorporation of this compound might be challenging, studies involving polymerases engineered to accept modified substrates could investigate its behavior, providing insights into the structural requirements for nucleotide incorporation.

Exploration in Synthetic Biology and Genome Engineering Tools

Synthetic biology aims to design and construct new biological parts, devices, and systems, often involving the creation of synthetic genes and genomes. Modified nucleotides play a crucial role in expanding the genetic alphabet, creating artificial nucleic acid backbones, and introducing new functionalities into synthetic genetic constructs.

This compound, as a source of a 2'-amino-modified deoxyadenosine, could be a valuable building block for synthesizing oligonucleotides with altered properties. The 2'-amino group provides a site for post-synthetic modification, allowing the attachment of various functional molecules, such as fluorophores, quenchers, or ligands. These modified oligonucleotides could be incorporated into synthetic gene constructs or used as components in engineered biological systems.

In genome engineering, precise modifications to the genome are made using tools like CRISPR-Cas systems nih.govnih.gov. Modified oligonucleotides can be used as repair templates or guide RNA modifications to enhance stability, specificity, or delivery efficiency. A 2'-amino modification introduced via this compound could potentially influence the interaction of synthetic nucleic acids with cellular machinery or improve their nuclease resistance, which is a common challenge in delivering nucleic acid-based genome engineering tools. While trifluoroacetyl groups themselves are typically removed after synthesis, the resulting 2'-amino functionality is a versatile handle for further chemical conjugation relevant to synthetic biology applications.

The creation of artificial genetic polymers or xenonucleic acids (XNAs) is another area within synthetic biology where modified nucleotides are central. These polymers can have altered stability, catalytic activity, or binding properties. A 2'-amino modification on a deoxyadenosine unit could contribute to the unique characteristics of such artificial polymers, potentially leading to the development of novel tools for diagnostics, therapeutics, or industrial biotechnology.

Unraveling Complex Biological Pathways Using this compound as a Chemical Probe

Chemical probes are small molecules used to perturb specific biological pathways and understand their roles in complex systems Current time information in West Northamptonshire, GB.. Modified nucleotides can serve as chemical probes to study nucleic acid-protein interactions, track DNA replication or transcription, or investigate DNA repair mechanisms.

While this compound itself might function primarily as a synthetic intermediate, oligonucleotides containing 2'-amino-modified deoxyadenosine residues (derived from this compound) could be designed as chemical probes. The 2'-amino group can be selectively functionalized with reporter tags (e.g., fluorescent dyes, biotin) or crosslinking agents to study the dynamics and interactions of nucleic acids within living cells. For example, an oligonucleotide probe with a 2'-amino modification could be used to investigate proteins that bind to specific DNA sequences, helping to map regulatory networks or identify potential drug targets. Current time information in West Northamptonshire, GB.

Modified nucleotides have also been used to study DNA damage and repair pathways. While this compound is not a damage product, the introduction of a 2'-amino group could potentially mimic certain types of DNA lesions or alter the local DNA structure, making it a useful tool for studying how repair enzymes recognize and process modified nucleotides.

The ability to introduce specific modifications at defined positions within a nucleic acid sequence using building blocks like this compound allows for a systematic investigation of how subtle changes in nucleic acid structure affect their biological functions and interactions with cellular components.

Methodological Innovations in the Synthesis and Application of this compound

The synthesis of modified nucleoside phosphoramidites, including those with protecting groups like TFA, is a critical aspect of producing modified oligonucleotides for various applications googleapis.comnih.govnih.gov. Methodological innovations in the synthesis of this compound and its incorporation into oligonucleotides are essential for its broader application in research and technology.

Improvements in solid-phase oligonucleotide synthesis protocols could enhance the efficiency and yield of incorporating 2'-amino-modified adenosine (B11128) using phosphoramidites derived from this compound. This includes optimizing coupling conditions, capping steps, and deprotection procedures to minimize side reactions and ensure the integrity of the modified oligonucleotide. Research into orthogonal protecting group strategies that are compatible with the TFA group and other modifications within the same oligonucleotide is also important.

Furthermore, developing enzymatic methods for incorporating 2'-amino-modified adenosine triphosphate (after appropriate phosphorylation and deprotection of this compound) into nucleic acids could offer advantages for synthesizing long modified DNA or RNA sequences. This would require engineering polymerases that can efficiently recognize and incorporate this modified nucleotide.

Beyond synthesis, methodological innovations in the application of oligonucleotides containing 2'-amino-modified adenosine are also crucial. This includes developing new techniques for delivering these modified nucleic acids into cells, improving methods for detecting and quantifying them within biological systems, and refining techniques for analyzing their interactions with proteins and other biomolecules. The development of click chemistry or other bioorthogonal reactions compatible with the 2'-amino group after deprotection could facilitate site-specific labeling and conjugation of oligonucleotides synthesized using this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.